Monopropyl Phthalate
Overview
Description
Monopropyl phthalate, also known as 1,2-benzenedicarboxylic acid monopropyl ester, is a phthalate ester with the molecular formula C11H12O4. It is a colorless to pale yellow liquid with a distinctive odor. This compound is primarily used as a plasticizer, which enhances the flexibility and durability of plastic materials .
Preparation Methods
Monopropyl phthalate can be synthesized through the esterification of phthalic anhydride with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction is as follows:
Phthalic Anhydride+Propanol→Monopropyl Phthalate+Water
In industrial settings, the production of this compound involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product .
Chemical Reactions Analysis
Monopropyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and propanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different phthalate esters.
Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid.
Common reagents used in these reactions include sulfuric acid for hydrolysis and various alcohols for transesterification. The major products formed from these reactions are phthalic acid and different phthalate esters .
Scientific Research Applications
Monopropyl phthalate has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phthalate esters in various chemical reactions.
Biology: Research has shown that this compound can interact with biological systems, making it a subject of study in toxicology and environmental science.
Medicine: Studies have investigated the potential health effects of this compound exposure, particularly its role as an endocrine disruptor.
Industry: Beyond its use as a plasticizer, this compound is employed in the production of coatings, adhesives, and sealants
Mechanism of Action
Monopropyl phthalate exerts its effects primarily through its interaction with peroxisome proliferator-activated receptors (PPARs). These nuclear receptors play a crucial role in regulating lipid metabolism and energy homeostasis. By binding to PPARs, this compound can influence the expression of genes involved in these pathways. Additionally, it can induce oxidative stress and inflammation, contributing to its toxicological effects .
Comparison with Similar Compounds
Monopropyl phthalate is part of a larger family of phthalate esters, which include compounds like dimethyl phthalate, diethyl phthalate, and dibutyl phthalate. Compared to these similar compounds, this compound has a unique ester group that influences its physical and chemical properties. For instance, its solubility in organic solvents and its interaction with biological systems can differ significantly from other phthalates .
Similar Compounds
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
- Di(2-ethylhexyl) phthalate
This compound’s distinct properties make it a valuable compound for specific industrial and research applications, highlighting its uniqueness within the phthalate ester family .
Properties
IUPAC Name |
2-propoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQRIXSEYVCJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195926 | |
Record name | 1,2-Benzenedicarboxylic acid, monopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4376-19-6 | |
Record name | Monopropyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4376-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monopropyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC309966 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenedicarboxylic acid, monopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONOPROPYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE84CC2VVO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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